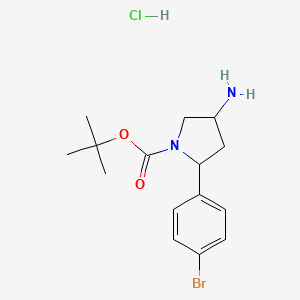
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride” is a research compound. It is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular formula of a similar compound, Tert-butyl 2- (4-aminophenyl)pyrrolidine-1-carboxylate, is C15H22N2O2 and its molecular weight is 262.35 g/mol.Chemical Reactions Analysis
The compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Tert-butyl 2- (4-aminophenyl)pyrrolidine-1-carboxylate, include a molecular formula of C15H22N2O2 and a molecular weight of 262.35 g/mol.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A significant application of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate hydrochloride is in asymmetric synthesis. For instance, its use in the enantioselective nitrile anion cyclization to produce substituted pyrrolidines has been demonstrated. This method provides a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, resulting in high yields and excellent enantiomeric excess (ee) (Chung et al., 2005).
Crystallography and Structural Analysis
The compound has been used in crystallographic studies to determine the molecular structure and conformation of related pyrrolidine derivatives. For example, studies involving compounds like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate help understand the molecular conformation and intermolecular hydrogen bonding patterns (Naveen et al., 2007).
Polymer Synthesis and Characterization
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate hydrochloride is also involved in the synthesis and characterization of polymers. Studies show its utility in creating polyesters and polyamides with specific functional groups, leading to materials with unique properties like high glass transition temperatures and good solubility in various solvents (Hsiao et al., 2000).
Medicinal Chemistry
In medicinal chemistry, this compound has been utilized in the design and synthesis of various bioactive molecules. For instance, it plays a role in the development of influenza neuraminidase inhibitors containing pyrrolidine cores, contributing to potential therapeutic agents (Wang et al., 2001).
Safety And Hazards
While specific safety and hazard information for “Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride” was not found, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause harm if swallowed and can cause severe skin burns and eye damage .
Zukünftige Richtungen
The future directions for research on “Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride” and similar compounds could involve further exploration of their diverse biological activities . Due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10;/h4-7,12-13H,8-9,17H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHGSHJPXYRGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=C(C=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

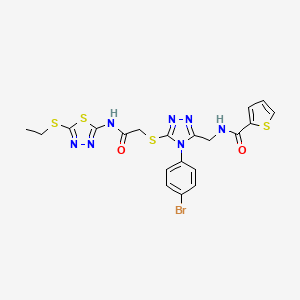
![8-(3-(dimethylamino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405789.png)
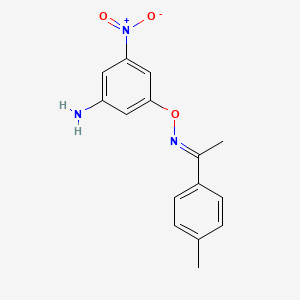
![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)
![N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2405794.png)

![(E)-3-((5-(cinnamylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405797.png)
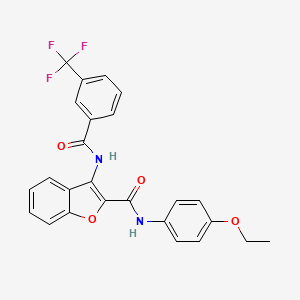
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2405804.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)
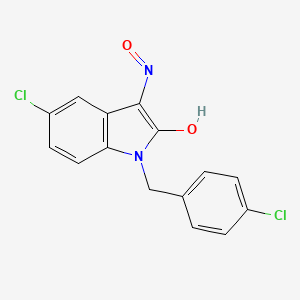
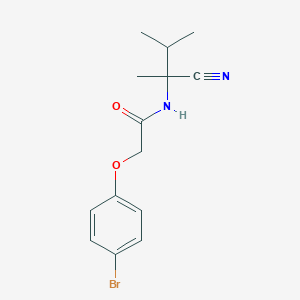
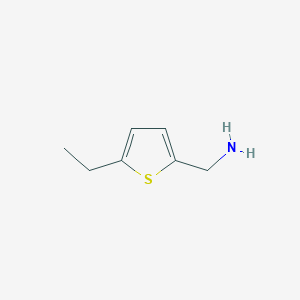
![3-(4-Bromophenyl)-8-(2-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2405811.png)